

# Application Notes and Protocols for Zurletrectinib Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Zurletrectinib	
Cat. No.:	B10856200	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical trial protocols for **Zurletrectinib** (ICP-723), a potent, next-generation, pan-tropomyosin receptor kinase (TRK) inhibitor developed by InnoCare Pharma. **Zurletrectinib** has demonstrated significant efficacy and a favorable safety profile in treating patients with advanced solid tumors harboring Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions.

## Introduction

**Zurletrectinib** is an orally bioavailable small molecule inhibitor targeting TRKA, TRKB, and TRKC kinases.[1][2] NTRK gene fusions are oncogenic drivers in a wide array of adult and pediatric tumors.[3][4] **Zurletrectinib** has shown potent activity against wild-type TRK kinases and various acquired resistance mutations that can emerge after treatment with first-generation TRK inhibitors.[1][4] Furthermore, preclinical studies have highlighted its ability to penetrate the blood-brain barrier, suggesting potential efficacy against brain metastases.[5]

## **Quantitative Data Summary**

The following tables summarize the key quantitative data from preclinical and clinical studies of **Zurletrectinib**.

Table 1: Clinical Efficacy of **Zurletrectinib** in Patients with NTRK Fusion-Positive Solid Tumors



Efficacy Endpoint	Patient Population	Result	Citation
Objective Response Rate (ORR)	Adult	83.7% (95% CI: 70.3, 92.7)	[6]
Adult (at doses ≥8 mg)	80% - 90%	[5]	
Pediatric and Adolescent	90%	[7][8]	
TRK inhibitor-naïve Pediatric and Adolescent	100% (95% CI 54.1, 100.0)	[9]	
Complete Response (CR)	Adult	10.2%	[6]
Pediatric (previously progressed on 1st-gen TRK inhibitor)	1 patient achieved CR	[9]	
Partial Response (PR)	Patients resistant to 1st-gen TRK inhibitors	All achieved PR	[7][8]
Intracerebral ORR	Adult patients with brain metastases	66.7% (2 out of 3 patients)	[6]
12-Month Duration of Response (DOR) Rate	Adult	92.0%	[6][7]
12-Month Progression-Free Survival (PFS) Rate	Adult	90.5%	[6][7]
Median Time to Response	Adolescent	1.0 month (95% CI: 0.99, NE)	[9]
Pediatric	0.9 month (95% CI: 0.89, NE)	[9]	



Table 2: Recommended Phase 2 Dose (RP2D)

Patient Population	Recommended Phase 2 Dose	Citation
Adolescent (12 to 18 years)	8 mg (fixed dose tablet)	[7][8][9]
Pediatric (<12 years)	7.2 mg/m² (orally disintegrating tablet based on BSA)	[7][8][9]

Table 3: Preclinical Brain Penetration of Zurletrectinib and Other TRK Inhibitors

TRK Inhibitor	Brain/Plasma Ratio at 2 hours	Citation
Zurletrectinib	15.5%	[5]
Repotrectinib	10.2%	[5]
Selitrectinib	6.17%	[5]

Table 4: Preclinical Median Survival in Orthotopic Glioma Models

Treatment	Median Survival (days)	Citation
Zurletrectinib	104	[5]
Repotrectinib	66.5	[5]
Selitrectinib	41.5	[5]

## **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the clinical evaluation of **Zurletrectinib**.

# Phase I/II Clinical Trial Protocol (NCT04685226 & NCT05745623)

## Methodological & Application



This protocol is a composite based on available information for the Phase I/II and pivotal Phase II trials.

#### 3.1.1. Study Objectives:

- Primary: To evaluate the safety, tolerability, and determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of Zurletrectinib.
- Secondary: To assess the anti-tumor activity (ORR, DOR, PFS), and to characterize the pharmacokinetic (PK) profile of **Zurletrectinib**.

#### 3.1.2. Patient Eligibility Criteria:

- Inclusion:
  - Histopathologically confirmed, surgically unresectable, locally advanced or metastatic solid tumors.
  - o Documented NTRK gene fusion.
  - Age ≥12 years for adolescent cohorts and 2 to <12 years for pediatric cohorts.</li>
  - At least one measurable lesion as defined by Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).
  - Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.
  - Failure of standard clinical care or no effective therapy available.

#### Exclusion:

- Prior treatment with a TRK inhibitor may be an exclusion criterion for TRK inhibitor-naïve cohorts.
- Active, uncontrolled central nervous system (CNS) metastases (patients with treated, stable brain metastases may be eligible).
- Clinically significant cardiovascular, renal, or hepatic impairment.



#### 3.1.3. Drug Administration:

- Zurletrectinib is administered orally.
- Adolescent patients receive a fixed dose in tablet form.
- Pediatric patients receive an orally disintegrating tablet with the dose calculated based on body surface area (BSA).
- Dose escalation in the Phase I part of the study follows a standard 3+3 design to determine the MTD.

#### 3.1.4. Tumor Response Assessment:

- Tumor assessments are performed by an Independent Review Committee (IRC) and investigators.
- Radiological assessments (CT or MRI) are conducted at baseline and then at regular intervals (e.g., every 8 weeks).
- Tumor response is evaluated based on RECIST 1.1 for solid tumors and Response Assessment in Neuro-Oncology (RANO) criteria for brain metastases.

#### 3.1.5. Safety and Tolerability Assessment:

- Adverse events (AEs) are monitored throughout the study and graded according to the Common Terminology Criteria for Adverse Events (CTCAE) v5.0.
- Dose-limiting toxicities (DLTs) are assessed during the first cycle of treatment in the doseescalation phase.

#### 3.1.6. Pharmacokinetic (PK) Analysis:

- Serial blood samples are collected at pre-defined time points before and after Zurletrectinib administration.
- Plasma concentrations of **Zurletrectinib** are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.



 PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), are calculated using non-compartmental analysis.

## **Preclinical In Vivo Xenograft Studies**

#### 3.2.1. Animal Models:

- Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) are used.
- Subcutaneous xenograft models are established by injecting human cancer cell lines with known NTRK fusions.
- For intracranial activity studies, orthotopic glioma models are created by intracranially implanting NTRK fusion-positive glioma cells.

#### 3.2.2. Drug Administration and Dosing:

- Zurletrectinib and comparator TRK inhibitors are administered orally once or twice daily.
- Vehicle control is administered to a separate group of animals.
- · Dosing is based on body weight.

#### 3.2.3. Efficacy Evaluation:

- Tumor volume is measured regularly (e.g., twice weekly) using calipers for subcutaneous models.
- For orthotopic models, survival is the primary endpoint.
- Body weight is monitored as an indicator of toxicity.

#### 3.2.4. Brain Penetration Assessment:

- Rats are administered a single oral dose of Zurletrectinib or comparator drugs.
- At specified time points (e.g., 0.5 and 2 hours post-dose), blood and brain tissue are collected.

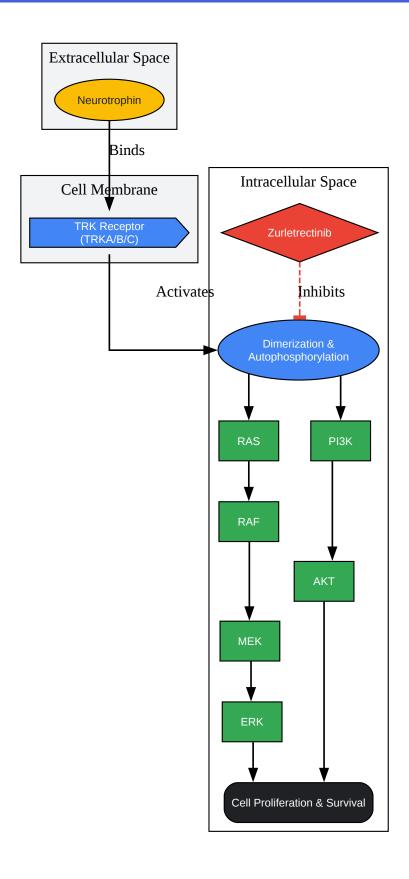


• Drug concentrations in plasma and brain homogenates are quantified by LC-MS/MS to determine the brain/plasma ratio.

## **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the mechanism of action of **Zurletrectinib** and a typical clinical trial workflow.

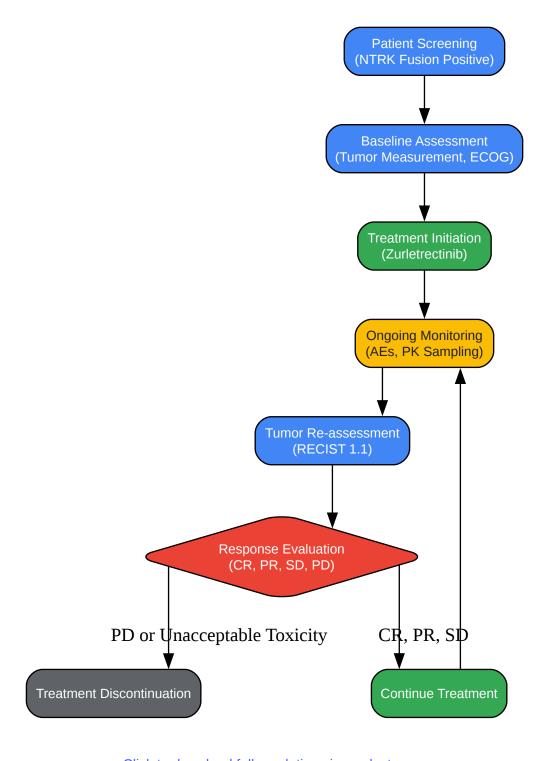




Click to download full resolution via product page

Zurletrectinib's inhibition of the TRK signaling pathway.





Click to download full resolution via product page

A simplified workflow for the **Zurletrectinib** clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Zurletrectinib | C19H19F2N7O2 | CID 156371488 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A survey of the way pharmacokinetics are reported in published phase I clinical trials, with an emphasis on oncology PMC [pmc.ncbi.nlm.nih.gov]
- 3. radiopaedia.org [radiopaedia.org]
- 4. Zurletrectinib is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumours with on-target resistance to first-generation agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quality of pharmacokinetic research in oncology PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Zurletrectinib Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856200#innocare-pharma-s-clinical-trial-protocol-for-zurletrectinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com